1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
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Overview
Description
“1-(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one” is a compound that has gained significant interest in the field of medicinal chemistry. It is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative .
Synthesis Analysis
The synthesis of similar compounds involves a multi-step procedure. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular formula of the compound is C20H21N3O2S and the molecular weight is 367.47.
Chemical Reactions Analysis
The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5). One of the compounds showed two violations, whereas the others complied with RO5 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Biological Activities : A related compound, featuring a piperazine structure and 1,3,4-thiadiazole amide, was synthesized and showed inhibitory effects against Xanthomonas campestris pv. oryzae, indicating potential agricultural applications (Xia, 2015).
Anticancer Properties : Another study on polyfunctional substituted 1,3-thiazoles, which include a piperazine substituent, revealed significant anticancer activity against various cancer cell lines, including lungs, kidneys, and breast cancer, indicating its potential in cancer therapy (Turov, 2020).
Anti-Inflammatory Activity : Compounds with a piperazine structure have been shown to possess anti-inflammatory properties. A study on 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanon compounds revealed significant in vitro anti-inflammatory activity (Ahmed, Molvi, & Khan, 2017).
Antimicrobial Activity : Thiazole and piperazine derivatives have shown promise in antimicrobial applications. A study on thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine showed antimicrobial activity against a range of bacteria and fungi (Patel, Kumari, & Patel, 2012).
Anti-Tubercular Activity : Piperazine derivatives have also been evaluated for their effectiveness against tuberculosis. A study on ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives showed significant anti-tubercular activity, indicating potential in treating this disease (Naidu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and cognition in the central nervous system.
Mode of Action
It can be inferred from related compounds that it may interact with its targets (dopamine and serotonin receptors) by binding to them, thereby inhibiting their activity .
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may affect pathways related to mood regulation and cognitive function .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation by examining molecular properties important for a drug’s pharmacokinetics in the human body, including bioavailability .
Result of Action
Similar compounds have shown antibacterial activity , suggesting that this compound may also have potential antimicrobial effects.
Safety and Hazards
Future Directions
The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on increasing the biological activity of these derivatives and exploring their potential applications in various fields of medicinal chemistry.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxic activity against various cell lines
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit COX enzymes, which play a crucial role in inflammation
Properties
IUPAC Name |
1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S2/c1-17-8-10-19(11-9-17)31(28,29)16-4-7-21(27)25-12-14-26(15-13-25)23-24-22-18(2)5-3-6-20(22)30-23/h3,5-6,8-11H,4,7,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYUUOXGRGZERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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